molecular formula C₆H₇¹⁵N₅O B1142611 7-Methylguanine-15N5 CAS No. 1352033-99-8

7-Methylguanine-15N5

货号: B1142611
CAS 编号: 1352033-99-8
分子量: 170.12
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

7-Methylguanine-15N5 is a modified purine nucleobase, specifically a methylated version of guanine. It is labeled with nitrogen-15 isotopes, which makes it useful in various scientific studies. The compound has a molecular formula of C6H7N5O and a molecular weight of 170.19768 g/mol . This compound is often used in research due to its unique properties and applications in studying nucleic acids and their interactions.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylguanine-15N5 typically involves the methylation of guanine. The process can be carried out using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions. The reaction is usually performed in an alkaline medium to facilitate the methylation at the N7 position of guanine .

Industrial Production Methods: Industrial production of this compound is less common due to its specialized use in research. the synthesis can be scaled up by optimizing the reaction conditions and using high-purity starting materials. The use of nitrogen-15 labeled reagents is crucial for producing the isotopically labeled compound .

化学反应分析

Types of Reactions: 7-Methylguanine-15N5 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

科学研究应用

Molecular Biology Research

Quantification of DNA Modifications
7-Methylguanine-15N5 is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify DNA modifications, particularly those resulting from exposure to environmental agents or metabolic processes. For instance, a study demonstrated the rapid and sensitive quantification of urinary N7-methylguanine using 15N5-labeled N7-methylguanine as an internal standard. This method allowed for the detection of N7-methylguanine levels in smokers, indicating increased DNA methylation due to tobacco exposure .

Analysis of DNA Adducts
The compound is also utilized in studies analyzing DNA adducts formed by various carcinogens. By using this compound in conjunction with advanced analytical techniques, researchers can identify and quantify adducts that may lead to mutations and cancer development. For example, the presence of 7-carboxymethylguanine was detected in human liver DNA samples, highlighting the compound's role in understanding cancer etiology .

Toxicology Studies

Exposure Assessment
In toxicological research, this compound aids in assessing exposure to methylating agents. Its incorporation into biological samples allows researchers to trace the effects of environmental toxins on DNA integrity. A notable application was demonstrated where urinary levels of N7-methylguanine were significantly correlated with cotinine levels in smokers, suggesting a direct link between tobacco exposure and DNA methylation .

Mechanistic Studies
Furthermore, studies involving the interaction between this compound and various biochemical agents provide insights into the mechanisms by which certain compounds induce DNA damage. This knowledge is crucial for developing preventive strategies against carcinogenic exposures.

Cancer Research

Biomarker Development
The use of this compound extends into cancer research where it is investigated as a potential biomarker for early detection and monitoring of cancer progression. The quantification of methylated nucleotides can provide valuable information regarding tumor burden and response to therapy.

Genomic Studies
In genomic studies, this compound facilitates the exploration of methylation patterns across different types of cancers. By comparing methylation profiles using this compound as a reference point, researchers can identify specific methylation changes associated with tumorigenesis .

Data Table: Summary of Applications

Application AreaSpecific Use CaseMethodology
Molecular BiologyQuantification of DNA modificationsLC-MS/MS with internal standard
ToxicologyAssessment of exposure to methylating agentsUrinary analysis
Cancer ResearchDevelopment of biomarkers for cancer detectionMethylation profiling

Case Studies

  • Tobacco Exposure Study
    A study involving smokers demonstrated that urinary levels of N7-methylguanine were significantly higher compared to nonsmokers, indicating the compound's utility in assessing tobacco-related DNA damage .
  • Cancer Etiology Investigation
    Research analyzing human liver samples found that 7-carboxymethylguanine was prevalent, suggesting its role as a potential biomarker for understanding cancer mechanisms related to environmental exposures .
  • Genomic Methylation Patterns
    A comprehensive analysis revealed distinct DNA methylation profiles across various cancers, utilizing this compound for accurate quantification and comparison against healthy controls .

作用机制

The mechanism of action of 7-Methylguanine-15N5 involves its interaction with specific molecular targets:

    Poly (ADP-ribose) Polymerase (PARP): The compound inhibits PARP by competing with the substrate NAD+ for binding to the active site.

    tRNA Guanine Transglycosylase (TGT): this compound inhibits TGT, which is involved in the modification of tRNA molecules.

相似化合物的比较

Uniqueness: 7-Methylguanine-15N5 is unique due to its isotopic labeling with nitrogen-15, which makes it particularly useful in nuclear magnetic resonance (NMR) studies and other analytical techniques. This labeling allows for precise tracking and analysis of the compound in various biological and chemical systems .

生物活性

7-Methylguanine-15N5 (7-MG) is a methylated derivative of guanine, known for its significant biological activities, particularly in the context of cancer therapy. This article explores its biological mechanisms, potential therapeutic applications, and relevant case studies.

Inhibition of DNA Repair Enzymes
7-MG acts as a competitive inhibitor of poly(ADP-ribose) polymerases (PARP1 and PARP2), enzymes crucial for DNA repair. By inhibiting these enzymes, 7-MG enhances the apoptotic effects of chemotherapeutic agents such as cisplatin and doxorubicin, leading to increased cancer cell death. This mechanism is particularly beneficial as it circumvents the common side effects associated with synthetic PARP inhibitors .

RNA Modifying Enzyme Inhibition
Additionally, 7-MG inhibits tRNA-guanine transglycosylase (TGT), which is involved in modifying tRNA. This inhibition can suppress the proliferation and migration of cancer cells, indicating a multitarget approach that could enhance its efficacy as an anticancer agent .

Toxicological Profile

Research indicates that 7-MG exhibits low toxicity levels. In animal studies, doses up to 600 mg/kg did not result in lethality or significant adverse effects. Histological examinations showed no major abnormalities in internal organs, although some lymphoid tissue stimulation was observed at higher doses .

Table 1: Toxicological Data from Animal Studies

Dose (mg/kg)Treatment DurationObserved EffectsMortality Rate
504 weeksNo adverse effects0%
2001 weekNo significant changes0%
600Single doseLymphoid infiltrates in lungs/liver0%

Case Studies and Research Findings

Anticancer Activity
In a study involving transplantable tumor models, 7-MG demonstrated promising anticancer activity. The compound not only inhibited tumor growth but also showed potential in sensitizing tumors to conventional therapies .

Cell Line Studies
Further investigations into various cancer cell lines (e.g., HeLa, DU145) revealed that compounds similar to 7-MG exhibited selective cytotoxicity. For instance, certain derivatives showed moderate efficacy against these cell lines when tested using the MTT assay .

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell Line TestedIC50 (µM)
Compound AHeLa10.5
Compound BDU14512.3
7-MethylguanineU937Moderate

常见问题

Basic Research Questions

Q. How can researchers verify the isotopic purity of 7-Methylguanine-15N5 during synthesis?

  • Methodology : Use high-resolution mass spectrometry (HRMS) combined with nuclear magnetic resonance (NMR) to confirm isotopic enrichment and structural integrity. For isotopic purity, calculate the ratio of 15N^{15}\text{N}-labeled peaks to unlabeled peaks in mass spectra. Ensure synthetic protocols include purification steps (e.g., HPLC) to remove unreacted precursors .
  • Data Validation : Compare observed isotopic patterns with theoretical distributions. For example, deviations >2% may indicate contamination or incomplete labeling, requiring protocol optimization .

Q. What are the optimal conditions for storing this compound to prevent degradation?

  • Experimental Design : Conduct stability studies under varying temperatures (-80°C, -20°C, 4°C) and pH conditions (4–9). Monitor degradation via UV-Vis spectroscopy (λ = 254 nm) and HPLC retention times. Use argon or nitrogen gas to purge storage vials and minimize oxidative damage .

Q. How can NMR spectroscopy distinguish this compound from its non-methylated counterpart?

  • Analytical Approach : In 1H^{1}\text{H}-NMR, the methyl group at the N7 position produces a distinct singlet (~3.3 ppm). 15N^{15}\text{N}-NMR or HSQC experiments can confirm nitrogen labeling by correlating 1H^{1}\text{H} and 15N^{15}\text{N} chemical shifts .

Advanced Research Questions

Q. How do isotopic effects (15N^{15}\text{N} vs. 14N^{14}\text{N}) influence the kinetic parameters of methyltransferase enzymes acting on this compound?

  • Experimental Strategy : Use stopped-flow kinetics or isotope-edited FTIR to compare reaction rates (kcatk_{\text{cat}}) and binding affinities (KmK_{\text{m}}) between labeled and unlabeled substrates. Account for mass differences in computational models (e.g., QM/MM simulations) .
  • Contradiction Handling : If 15N^{15}\text{N} labeling alters enzyme activity unexpectedly, validate results with independent assays (e.g., fluorescence polarization) and check for solvent isotope effects .

Q. What strategies mitigate interference from this compound in metabolic profiling studies using LC-MS/MS?

  • Method Optimization : Employ stable isotope dilution analysis (SIDA) with 13C^{13}\text{C}-labeled internal standards. Adjust chromatographic gradients to separate isotopic analogs and use tandem MS/MS to resolve overlapping fragments .
  • Data Interpretation : Use software tools (e.g., XCMS, Skyline) to deconvolute isotopic clusters and quantify labeled vs. endogenous metabolites .

Q. How can researchers reconcile contradictory findings about the mutagenic potential of this compound across in vitro and in vivo models?

  • Critical Analysis : Compare experimental conditions (e.g., cell type, DNA repair capacity, dose ranges). For in vitro studies lacking metabolic activation (e.g., S9 mix), repeat assays with primary hepatocytes or organoids. In vivo, use knockout models (e.g., O6^6-alkylguanine-DNA alkyltransferase-deficient mice) to isolate repair pathways .

Q. Methodological Challenges

Q. What protocols ensure reproducibility in synthesizing this compound across laboratories?

  • Standardization : Publish detailed synthetic procedures (e.g., molar ratios, reaction times) in supplementary materials. Cross-validate yields and purity via interlaboratory studies and share raw spectral data (NMR, MS) in open-access repositories .

Q. How should researchers design dose-response experiments to study this compound’s role in epigenetic regulation?

  • Experimental Framework : Use a logarithmic dilution series (e.g., 0.1–100 µM) in cell culture models. Include negative controls (unlabeled 7-Methylguanine) and measure methylation levels via bisulfite sequencing or MeDIP-seq. Statistically power studies to detect ≥1.5-fold changes in methylation .

Q. Data Presentation and Validation

Q. What statistical methods are appropriate for analyzing time-resolved data on this compound incorporation into DNA?

  • Analysis Tools : Apply nonlinear regression (e.g., Michaelis-Menten kinetics) for enzyme kinetics. For time-series data, use mixed-effects models to account for biological variability. Report confidence intervals and effect sizes to avoid overinterpretation .

Q. How can researchers address discrepancies in reported binding affinities of this compound for DNA repair proteins?

  • Resolution Strategy : Standardize buffer conditions (pH, ionic strength) and assay formats (e.g., SPR vs. ITC). Validate findings with orthogonal techniques (e.g., fluorescence anisotropy) and report raw binding isotherms in supplementary data .

属性

IUPAC Name

2-(15N)azanyl-7-methyl-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c1-11-2-8-4-3(11)5(12)10-6(7)9-4/h2H,1H3,(H3,7,9,10,12)/i7+1,8+1,9+1,10+1,11+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWGECJQACGGTI-DFYYLJELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=O)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[15N]1C=[15N]C2=C1C(=O)[15NH]C(=[15N]2)[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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